2-Bromododecanoic acid
Overview
Description
2-Bromododecanoic acid, also known as 2-Bromolauric acid, is a brominated fatty acid with the molecular formula C₁₂H₂₃BrO₂. It is a saturated fatty acid with a twelve-carbon chain and a bromine atom attached to the second carbon. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromododecanoic acid can be synthesized through the bromination of dodecanoic acid (lauric acid). The typical procedure involves the reaction of dodecanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Bromododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution: Formation of various substituted dodecanoic acids.
Reduction: Formation of 2-bromododecanol.
Oxidation: Formation of 2-bromododecanone or 2-bromododecanal.
Scientific Research Applications
2-Bromododecanoic acid is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Bromododecanoic acid involves its interaction with various molecular targets and pathways:
Fatty Acid Metabolism: It acts as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation.
Cellular Pathways: The compound affects cellular pathways related to energy production and lipid metabolism, impacting overall cellular function.
Comparison with Similar Compounds
2-Bromododecanoic acid can be compared with other brominated fatty acids and dodecanoic acid derivatives:
Similar Compounds:
Uniqueness:
- The presence of a bromine atom at the second carbon position gives this compound distinct reactivity and properties compared to its analogs. This makes it particularly useful in studies involving selective bromination and its effects on fatty acid metabolism.
Biological Activity
2-Bromododecanoic acid, a bromo fatty acid with the chemical formula C₁₂H₂₃BrO₂, is gaining attention in the field of biological research due to its unique structural properties and potential applications. This article explores its biological activity, particularly its effects on cellular signaling, antimicrobial properties, and implications in fatty acid metabolism.
- Molecular Weight : 279.21 g/mol
- CAS Number : 111-56-8
- Appearance : Off-white to slightly brown crystalline solid
This compound is notable for its ability to influence cellular signaling pathways. Research indicates that it can induce a rise in intracellular calcium levels (), which is critical for various cellular processes. Specifically, it has been shown to stimulate cholecystokinin (CCK) secretion in enteroendocrine cells, such as STC-1 and GLUTag cell lines. This effect is attributed to its interaction with membrane receptors or intracellular sites, leading to calcium influx and mobilization from intracellular stores .
Antimicrobial Activity
One of the most promising aspects of this compound is its antimicrobial properties. Studies have demonstrated that it inhibits the growth of certain bacterial strains, suggesting its potential as a candidate for developing new antibacterial agents. The presence of a bromine atom in its structure enhances its reactivity compared to other fatty acids, making it a valuable tool for researchers studying fatty acid metabolism and antimicrobial mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Calcium Mobilization Study : A study investigated the effects of this compound on calcium signaling in enteroendocrine cells. The results showed that exposure to this compound led to a rapid and transient increase in intracellular calcium levels, demonstrating its role in CCK secretion mechanisms. The study categorized cellular responses into distinct patterns based on the shape and duration of calcium spikes observed .
- Antimicrobial Research : In another study focusing on the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains. The mechanism was linked to alterations in membrane integrity and function, suggesting that the compound could be further explored for therapeutic applications against bacterial infections .
Properties
IUPAC Name |
2-bromododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKXBCBZXXQPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870463 | |
Record name | Dodecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-56-8 | |
Record name | 2-Bromododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromododecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromododecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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